molecular formula C19H12OS B12543938 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one CAS No. 671248-07-0

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one

Katalognummer: B12543938
CAS-Nummer: 671248-07-0
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: XNYNFHKXIAAJPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is a synthetic organic compound known for its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of naphtho[2,3-b]thiophen-4-ones, which are characterized by a fused ring system containing both naphthalene and thiophene moieties. The benzylidene group attached to the naphtho[2,3-b]thiophen-4(9H)-one core enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of naphtho[2,3-b]thiophen-4(9H)-one with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one primarily involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but may have different substituents on the benzylidene group.

    Naphtho[2,3-b]thiophen-4-ones: These lack the benzylidene group but retain the naphtho[2,3-b]thiophen-4-one core.

    Benzylidene derivatives: Compounds with a benzylidene group attached to different core structures.

Uniqueness

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is unique due to its specific combination of the naphtho[2,3-b]thiophen-4-one core and the benzylidene group. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

671248-07-0

Molekularformel

C19H12OS

Molekulargewicht

288.4 g/mol

IUPAC-Name

9-benzylidenebenzo[f][1]benzothiol-4-one

InChI

InChI=1S/C19H12OS/c20-18-15-9-5-4-8-14(15)17(19-16(18)10-11-21-19)12-13-6-2-1-3-7-13/h1-12H

InChI-Schlüssel

XNYNFHKXIAAJPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=C2SC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.